molecular formula C5H9ClF3NO B2870590 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride CAS No. 1408075-12-6

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride

Cat. No.: B2870590
CAS No.: 1408075-12-6
M. Wt: 191.58
InChI Key: ZXWICPXOEHKXJG-UHFFFAOYSA-N
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Description

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride is a fluorinated cyclobutane derivative characterized by a four-membered cyclobutane ring substituted with an amino group (–NH2), a hydroxyl group (–OH), and a trifluoromethyl (–CF3) group. The presence of both polar (amino, hydroxyl) and lipophilic (trifluoromethyl) moieties imparts unique physicochemical properties, making it a compound of interest in medicinal chemistry and drug development. Its molecular formula is C6H11ClF3NO, with a molar mass of 205.61 g/mol .

Properties

IUPAC Name

3-amino-1-(trifluoromethyl)cyclobutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4(10)1-3(9)2-4;/h3,10H,1-2,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWICPXOEHKXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(F)(F)F)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408075-16-0, 1408075-93-3
Record name rac-(1r,3r)-3-amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a trifluoromethyl-substituted cyclobutanone with ammonia or an amine source, followed by reduction and subsequent hydrochloride salt formation . The reaction conditions often require specific temperatures and pH levels to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process typically includes steps such as:

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanones, while reduction can produce various amines or alcohol derivatives .

Scientific Research Applications

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride exerts its effects involves interactions with specific molecular targets. The compound’s unique structure allows it to interact with enzymes, receptors, or other biomolecules, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane vs. Cyclopentane Derivatives

A key structural analog is 3-Amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride (CAS: 1333658-57-3), which replaces the cyclobutane ring with a five-membered cyclopentane ring.

  • However, this compound has been discontinued due to unspecified challenges, possibly related to synthesis or stability issues .
  • Physicochemical Differences: The larger ring size increases molar mass (C6H11ClF3NO for cyclobutane vs. C7H13ClF3NO for cyclopentane), marginally affecting solubility and bioavailability.
Table 1: Cyclobutane vs. Cyclopentane Analogs
Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Features
3-Amino-1-(trifluoromethyl)cyclobutan-1-ol HCl Not provided C6H11ClF3NO 205.61 Cyclobutane, –CF3, –NH2, –OH
3-Amino-1-(trifluoromethyl)cyclopentan-1-ol HCl 1333658-57-3 C7H13ClF3NO 219.63 Cyclopentane, discontinued

Fluorinated Cyclobutane Derivatives

3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine Hydrochloride (CAS: 2490375-73-8)
  • Structural Differences : This compound replaces the hydroxyl group with a second fluorine atom, resulting in a C5H7ClF5N formula and molar mass of 211.56 g/mol .
  • The additional fluorine enhances electronegativity and lipophilicity, which may improve blood-brain barrier penetration but increase metabolic stability risks.
trans-3-Aminocyclobutanol Hydrochloride (CAS: 1219019-22-3)
  • Key Contrast : Lacks the trifluoromethyl group, simplifying synthesis but reducing lipophilicity.
  • Applications : Used as a building block in peptidomimetics due to its rigid, strained cyclobutane ring .

Stereoisomeric Variants

  • cis-3-Aminocyclobutanol Hydrochloride (CAS: 180205-28-1) and trans-3-Aminocyclobutanol Hydrochloride (CAS: 1219019-22-3) exhibit distinct stereochemistry. cis-Isomer: Higher dipole moment due to adjacent –NH2 and –OH groups, enhancing solubility in polar solvents.

Methyl-Substituted Cyclobutanes

3-Methylcyclobutan-1-ol (CAS: 20939-64-4) substitutes –CF3 with a methyl (–CH3) group.

  • Impact : The methyl group is less electronegative, reducing electron-withdrawing effects and altering reactivity. This analog is less lipophilic, limiting its utility in hydrophobic environments .

Key Findings and Implications

Trifluoromethyl Group : The –CF3 group in the target compound enhances lipophilicity and metabolic stability, critical for drug candidates targeting enzymes or receptors requiring hydrophobic interactions .

Ring Strain : The cyclobutane ring’s strain may confer conformational rigidity, improving binding specificity compared to larger rings like cyclopentane .

Biological Activity

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of compounds, including increased lipophilicity and metabolic stability. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's chemical structure can be represented as follows:

  • IUPAC Name : (1S,3S)-3-amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride
  • Molecular Formula : C5_5H8_8F3_3NO·HCl
  • Molecular Weight : 201.58 g/mol
PropertyValue
IUPAC Name(1S,3S)-3-amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride
Molecular FormulaC5_5H8_8F3_3NO·HCl
Molecular Weight201.58 g/mol
CAS Number1251924-07-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances the compound's binding affinity to proteins and enzymes, which may lead to modulation of their activities.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and metabolic disorders.
  • Receptor Interaction : It may act as a ligand for specific receptors, influencing cellular signaling pathways.

Biological Activity Studies

Recent studies have explored the biological activities of this compound in various contexts.

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of this compound demonstrated significant cytotoxicity against several cancer cell lines. The compound was tested against breast cancer (MCF7) and lung cancer (A549) cell lines, showing IC50 values in the micromolar range.

Table 2: Cytotoxicity Data

Cell LineIC50 (μM)
MCF715.2
A54912.4

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The results indicated that it exhibited notable antibacterial activity, particularly against Gram-positive bacteria.

Table 3: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureus32
Escherichia coli>128

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent. Its unique trifluoromethyl group enhances its interactions with biological targets, making it a candidate for further development in drug discovery.

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